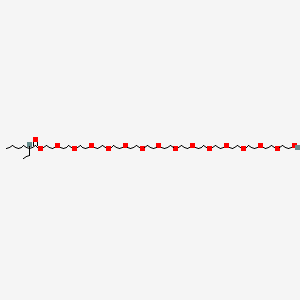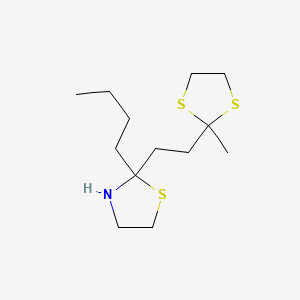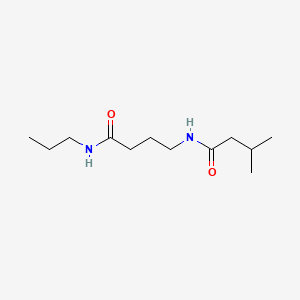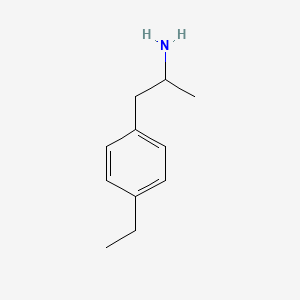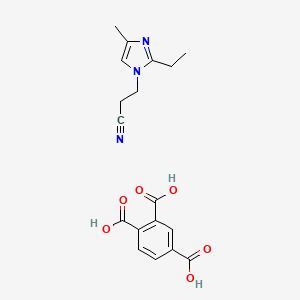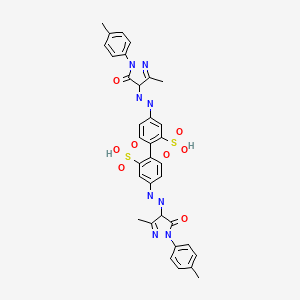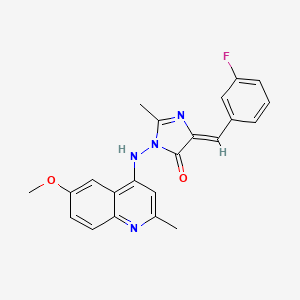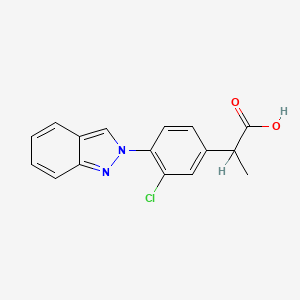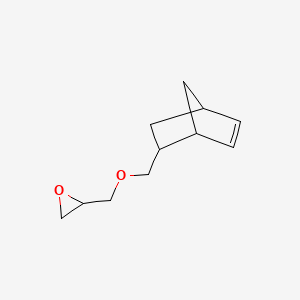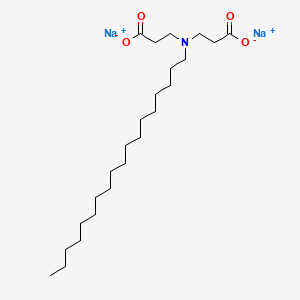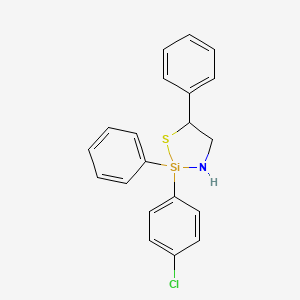
2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane is a complex organic compound that features a unique structure incorporating silicon, sulfur, nitrogen, and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane typically involves multiple steps. One common method includes the reaction of p-chlorophenyl magnesium bromide with diphenylsilane, followed by the introduction of sulfur and nitrogen atoms through a series of substitution reactions. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the silicon or nitrogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H₂O₂ can yield sulfoxides, while reduction with LiAlH₄ can produce silanes or amines.
Wissenschaftliche Forschungsanwendungen
2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the presence of the silicon atom can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their biological activities.
Silacyclopentanes: Compounds with a silicon-containing five-membered ring.
Diphenyl Compounds: Molecules with two phenyl groups, often used in organic synthesis.
Uniqueness
2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane stands out due to its combination of silicon, sulfur, nitrogen, and chlorine atoms in a single molecule. This unique structure provides distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
102367-62-4 |
|---|---|
Molekularformel |
C20H18ClNSSi |
Molekulargewicht |
368.0 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-2,5-diphenyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C20H18ClNSSi/c21-17-11-13-19(14-12-17)24(18-9-5-2-6-10-18)22-15-20(23-24)16-7-3-1-4-8-16/h1-14,20,22H,15H2 |
InChI-Schlüssel |
PMMGQZVZNXFYQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(S[Si](N1)(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


